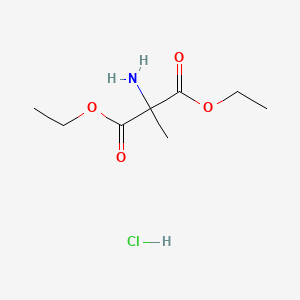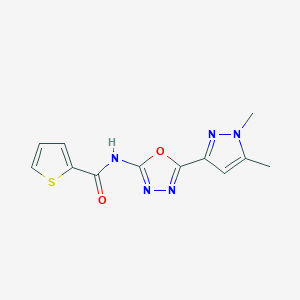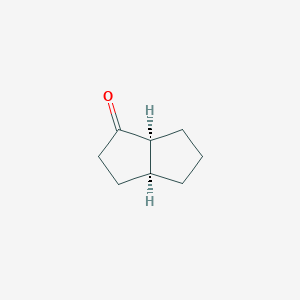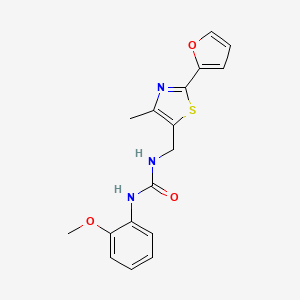amine hydrochloride CAS No. 479664-85-2](/img/structure/B2730906.png)
[1-(Adamantan-1-yl)ethyl](benzyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a method for synthesizing bis-[1-(adamantan-1-yl)ethyl]amine hydrochloride under laboratory conditions was developed . The resulting azomethine was reduced by NaBH4 to corresponding amine, which was converted to the hydrochloride by passing dry HCl through its CH2Cl2 solution .Molecular Structure Analysis
The molecular structure of “1-(Adamantan-1-yl)ethylamine hydrochloride” consists of an adamantane core with an ethyl group attached to one of the carbon atoms. This ethyl group is further substituted with a benzylamine group.Chemical Reactions Analysis
While specific chemical reactions involving “1-(Adamantan-1-yl)ethylamine hydrochloride” are not detailed in the search results, the compound’s structure suggests it could participate in various chemical reactions. For example, the amine group could engage in reactions typical for amines, such as acid-base reactions or nucleophilic substitutions .Wissenschaftliche Forschungsanwendungen
Structural and Noncovalent Interaction Studies
Adamantane derivatives have been extensively studied for their crystal structures and noncovalent interactions. For instance, a study by El-Emam et al. (2020) on adamantane-1,3,4-thiadiazole hybrids revealed insights into their crystallographic and quantum theory of atoms-in-molecules (QTAIM) analysis. These compounds showed significant intra- and intermolecular interactions, which are crucial for understanding their stability and reactivity in various chemical environments (El-Emam et al., 2020).
Synthesis and Chemical Properties
The synthesis and properties of adamantane derivatives have been a subject of research to explore their potential applications further. For example, research by D’yachenko et al. (2019) presented the synthesis and properties of ethyl [(adamantan-1-yl)alkylene(phenylene)amino]oxoacetates and related compounds, highlighting their yields and the conditions required for their preparation (D’yachenko et al., 2019).
Catalytic and Synthetic Applications
Adamantane derivatives also play a role in catalysis and synthesis. Sankaralingam and Palaniandavar (2014) explored diiron(III) complexes of tridentate 3N ligands, including adamantane derivatives, as functional models for methane monooxygenases. This study provided insights into the selective hydroxylation of alkanes, showing how adamantane derivatives can influence catalytic efficiency and selectivity (Sankaralingam & Palaniandavar, 2014).
Antimicrobial and Anti-inflammatory Activities
The potential antimicrobial and anti-inflammatory applications of adamantane derivatives have been investigated as well. Krylov et al. (2016) synthesized bis-[1-(adamantan-1-yl)ethyl]amine hydrochloride and assessed its antibacterial activity, indicating the compound's relevance in developing new antimicrobial agents (Krylov et al., 2016).
Eigenschaften
IUPAC Name |
1-(1-adamantyl)-N-benzylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N.ClH/c1-14(20-13-15-5-3-2-4-6-15)19-10-16-7-17(11-19)9-18(8-16)12-19;/h2-6,14,16-18,20H,7-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUKRIDSXUSCOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NCC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2730824.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylsulfanylpropanamide](/img/structure/B2730829.png)

![(E)-2-(3-(naphthalen-1-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2730831.png)

![N-(2-Phenylethyl)-N'-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2730834.png)


![Tert-butyl N-[(3S,4S)-4-[amino(phenyl)methyl]oxolan-3-yl]carbamate](/img/structure/B2730838.png)
![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzoic acid](/img/structure/B2730839.png)
![2-(4-Oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetohydrazide](/img/structure/B2730840.png)


![7-(4-chlorophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2730846.png)